molecular formula C23H19N5S B12006691 4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12006691
M. Wt: 397.5 g/mol
InChI Key: XNQFSPSPIVINEQ-BUVRLJJBSA-N
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Description

This compound, also known by its systematic name 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , is a fascinating molecule with diverse applications. Its chemical formula is C8H8N4S , and it has a molecular weight of approximately 192.24 g/mol . The compound’s melting point is around 195 °C (dec.) .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common method is the reaction between 4-phenyl-4H-1,2,4-triazole-3-thiol (a precursor) and an appropriate aldehyde, such as 9-ethylcarbazole aldehyde . The reaction proceeds via a Schiff base formation, resulting in the desired compound .

Reaction Conditions::
  • Reactants: 4-phenyl-4H-1,2,4-triazole-3-thiol, 9-ethylcarbazole aldehyde
  • Solvent: Organic solvent (e.g., ethanol, dichloromethane)
  • Catalyst: Acidic or basic conditions
  • Temperature: Typically at room temperature or slightly elevated
  • Isolation: Crystallization or column chromatography

Industrial Production:: While industrial-scale production methods are not widely documented, researchers have explored scalable approaches for manufacturing this compound. Optimization of reaction conditions, catalysts, and purification techniques is essential for large-scale synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.

    Substitution: Nucleophilic substitution reactions at the triazole nitrogen or thiol sulfur are possible.

    Reduction: Reduction of the triazole ring or thiol group may yield interesting products.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.

    Substitution: Alkyl halides, amines, or other nucleophiles.

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Major Products:: The specific products depend on the reaction conditions and substituents. Examples include N-substituted derivatives, disulfides, and triazole ring-modified compounds.

Scientific Research Applications

Chemistry::

    Catalysis: The compound’s unique structure may find applications in catalytic processes.

    Ligand Design: It can serve as a ligand for transition metal complexes.

Biology and Medicine::

    Anticancer Properties: Some derivatives exhibit promising anticancer activity.

    Antioxidant Effects: The thiol group suggests potential antioxidant properties.

    Enzyme Inhibition: Interaction with enzymes due to its aromatic and heterocyclic nature.

Industry::

    Materials Science: Exploration of its optical, electronic, or photophysical properties.

    Pharmaceuticals: Drug discovery and development.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular targets. Further studies are needed to elucidate specific pathways and molecular targets.

Comparison with Similar Compounds

While this compound is unique, it shares features with related triazoles, thiol-containing molecules, and carbazole derivatives. Notable similar compounds include 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 380454-34-2) .

Properties

Molecular Formula

C23H19N5S

Molecular Weight

397.5 g/mol

IUPAC Name

4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H19N5S/c1-2-27-20-11-7-6-10-18(20)19-14-16(12-13-21(19)27)15-24-28-22(25-26-23(28)29)17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,26,29)/b24-15+

InChI Key

XNQFSPSPIVINEQ-BUVRLJJBSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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